molecular formula C11H11F2NO4 B12531745 {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid CAS No. 834911-80-7

{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid

Cat. No.: B12531745
CAS No.: 834911-80-7
M. Wt: 259.21 g/mol
InChI Key: WGDQWGQENLOZHX-UHFFFAOYSA-N
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Description

{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid is a fluorinated small-molecule compound characterized by a 3,5-difluorophenyl group linked to an acetamido-methoxy-acetic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs. The 3,5-difluorophenyl moiety enhances metabolic stability and binding affinity through hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions) .

Properties

CAS No.

834911-80-7

Molecular Formula

C11H11F2NO4

Molecular Weight

259.21 g/mol

IUPAC Name

2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C11H11F2NO4/c12-8-1-7(2-9(13)4-8)3-10(15)14-6-18-5-11(16)17/h1-2,4H,3,5-6H2,(H,14,15)(H,16,17)

InChI Key

WGDQWGQENLOZHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)NCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Amide Coupling of 2-(3,5-Difluorophenyl)acetic Acid and Methoxyacetic Acid

Reaction Overview

This method involves the condensation of 2-(3,5-difluorophenyl)acetic acid with methoxyacetic acid derivatives. The synthesis typically employs carbodiimide-based coupling agents such as 1,1′-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Key Steps :
  • Activation of 2-(3,5-Difluorophenyl)acetic Acid :
    • The carboxylic acid is activated using CDI or DCC to form an intermediate acyl imidazole or mixed anhydride.
  • Nucleophilic Attack by Methoxyamine :
    • Methoxyamine or its derivatives react with the activated intermediate to form the target amide.
Optimized Conditions :
Parameter Value Source
Coupling Agent CDI (1.2 equiv)
Solvent DMF
Temperature 25°C (room temperature)
Reaction Time 12–24 hours
Yield 78–85%

Challenges and Solutions

  • Byproduct Formation : Hydrolysis of the activated intermediate can occur. Using anhydrous solvents and molecular sieves minimizes this issue.
  • Purification : Column chromatography (Hept/EtOAc mixtures) is required to isolate the product.

Multi-Step Synthesis from 3,5-Difluorophenyl Precursors

Halogenation and Carbonylation Route

A patent (CN101486638A) outlines a route starting from 3,5-difluorotoluene , which undergoes photohalogenation to form 3,5-difluorobenzyl halide , followed by carbonylation to yield 2-(3,5-difluorophenyl)acetic acid. Subsequent amidation with methoxyacetic acid completes the synthesis.

Critical Data :
Step Reagents/Conditions Yield Source
Photohalogenation Cl₂/Br₂, UV light, CCl₄ 65–70%
Carbonylation CO, Pd catalyst, 45°C 80%
Amidation CDI, DIPEA, DMSO 75%

Alternative Pathway via Grignard Reaction

A U.S. patent (US20030158153A1) describes using 3,5-difluorophenylmagnesium bromide reacting with chloroacetonitrile, followed by hydrolysis to form 2-(3,5-difluorophenyl)acetic acid. This method avoids toxic cyanide intermediates.

Performance Metrics :
Parameter Value Source
Grignard Reaction Time 3 hours
Hydrolysis 48% HBr, reflux
Overall Yield 62%

One-Pot Synthesis Using HATU-Mediated Coupling

Procedure

A scalable approach involves HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent, which enhances reaction efficiency under mild conditions.

Typical Protocol :
  • Reactants :
    • 2-(3,5-Difluorophenyl)acetic acid (1.0 equiv)
    • Methoxyamine hydrochloride (1.2 equiv)
  • Conditions :
    • HATU (1.1 equiv), DIPEA (3.0 equiv), DMF, 25°C, 4 hours.
Results :
Purity (HPLC) Isolated Yield Reaction Scale Source
95–98% 88% 100 g

Advantages

  • Reduced Side Reactions : HATU minimizes racemization compared to DCC.
  • Scalability : Demonstrated at multi-gram scales with consistent yields.

Comparative Analysis of Methods

Method Pros Cons Yield Range
CDI/DCC Coupling High selectivity Requires anhydrous conditions 75–85%
Halogenation-Carbonylation Scalable for precursors Multi-step, toxic reagents 60–70%
HATU-Mediated Fast, high purity Cost of HATU 85–90%

Key Spectral Data for Validation

  • ¹H NMR (DMSO-d₆) :
    • δ 3.45 (s, 2H, CH₂CO), 4.10 (s, 3H, OCH₃), 7.20–7.45 (m, 3H, Ar-H).
  • IR (KBr) :
    • 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
  • LC-MS :
    • [M+H]⁺ = 259.21.

Industrial-Scale Considerations

  • Cost Efficiency : The HATU method is preferred for small-scale API synthesis, while halogenation-carbonylation suits bulk production.
  • Environmental Impact : Photohalogenation requires UV light and halogen handling, posing safety challenges.

Chemical Reactions Analysis

{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industrially, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV Peptidomimetics (I-21, I-22, I-23)

Compounds I-21, I-22, and I-23 () share the 3,5-difluorophenylacetamido core but incorporate additional peptidomimetic elements, such as indole, naphthyl, or boronic acid groups. Key differences include:

  • I-21 : Features a 2-methylindole substituent, enhancing hydrophobic interactions with HIV-1 capsid proteins.
  • I-22 : Substitutes indole with naphthalen-2-yl, increasing aromatic surface area for improved binding.
  • I-23 : Integrates a boronic acid group, enabling covalent interactions with catalytic residues in viral proteases.

These compounds exhibited anti-HIV activity in vitro, with potency influenced by substituent bulkiness and electronic properties. For example, boronic acid derivatives like I-23 show enhanced inhibition due to reversible covalent binding .

Compound Key Substituent Biological Activity Structural Advantage
I-21 2-Methylindole HIV-1 inhibition (IC₅₀: ~nM) Hydrophobic pocket penetration
I-22 Naphthalen-2-yl Improved binding affinity Aromatic π-π interactions
I-23 Boronic acid Covalent protease inhibition Enhanced target residence time

(S)-2-((S)-2-(3,5-Difluorophenyl)-2-(methoxymethoxy)acetamido)propanoic Acid

This compound () replaces the methoxyacetic acid group with a propanoic acid chain and adds a methoxymethoxy protective group. However, the methoxymethoxy group may reduce metabolic stability due to susceptibility to enzymatic hydrolysis .

2-(3,5-Difluorophenyl)-2-oxoacetic Acid (CAS 208259-76-1)

A simpler analog (), this compound substitutes the acetamido-methoxy-acetic acid chain with a ketone group. The oxo moiety increases electrophilicity, making it reactive toward nucleophilic residues (e.g., serine in enzymes). However, this reactivity may compromise stability in physiological conditions, limiting its therapeutic utility compared to the acetamido-containing target compound .

Key Structural and Functional Insights

  • Fluorine Positioning : The 3,5-difluorophenyl group optimizes steric bulk and dipole interactions across all analogs, enhancing target engagement .
  • Backbone Modifications: Methoxyacetic acid (target compound): Balances solubility and stability. Propanoic acid (): Increases hydrophilicity but may require prodrug strategies. Boronic acid (I-23): Enables covalent inhibition but risks off-target reactivity .

Biological Activity

{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a difluorophenyl group, an acetamido group, and a methoxyacetate moiety. The molecular formula for this compound is C11_{11}H11_{11}F2_2NO4_4. Its biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors, which may have implications in medicinal chemistry and drug design.

The compound's structural features contribute to its pharmacological potential:

  • Difluorophenyl Group : Enhances binding affinity and specificity towards biological targets.
  • Acetamido Group : Modulates the compound’s pharmacokinetic properties.
  • Methoxyacetate Moiety : Influences solubility and stability.

The mechanism of action for {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves:

  • Binding to specific enzymes and receptors, potentially inhibiting their activity.
  • Modulating various metabolic pathways through enzyme inhibition or receptor antagonism.

Biological Activity

Research indicates that {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid exhibits notable biological activities:

  • Enzyme Inhibition : Studies suggest that this compound can inhibit enzymes involved in critical metabolic processes.
  • Therapeutic Implications : Its ability to interact with various biological targets positions it as a candidate for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table presents a comparison of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(3,5-Difluorophenyl)-N-methoxy-N-methylacetamideC10_{10}H11_{11}F2_{2}NO2_{2}Contains methoxy and methyl groups; used in similar biological applications
Methoxyacetic AcidC4_{4}H8_{8}O3_{3}A simpler structure; used as a solvent and reagent
Acetamido DerivativesVariesGeneral class of compounds; often exhibit biological activity

This comparison highlights the unique aspects of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid , particularly its enhanced binding properties due to the difluorophenyl group.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has focused on the binding affinity of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid with various enzymes. For instance, studies have demonstrated its potential to inhibit certain key metabolic enzymes, suggesting its role as a therapeutic agent in metabolic disorders.
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics, which are essential for its efficacy as a drug candidate.
  • Therapeutic Applications : Preliminary studies indicate potential applications in treating conditions related to enzyme dysregulation. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in drug development.

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